molecular formula C11H11ClO2 B8744152 Ethyl 2-(3-chlorophenyl)acrylate

Ethyl 2-(3-chlorophenyl)acrylate

Cat. No.: B8744152
M. Wt: 210.65 g/mol
InChI Key: IKTLCMOYEFLDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-chlorophenyl)acrylate is an α,β-unsaturated ester characterized by a 3-chlorophenyl substituent at the β-position of the acrylate backbone. Its molecular formula is C₁₁H₁₁ClO₂, with a molar mass of 210.66 g/mol (calculated). The compound is primarily utilized in organic synthesis and pharmaceutical intermediates, as evidenced by its commercial availability through specialized suppliers .

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

ethyl 2-(3-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H11ClO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-7H,2-3H2,1H3

InChI Key

IKTLCMOYEFLDRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The following table compares Ethyl 2-(3-chlorophenyl)acrylate with four structurally related acrylate esters, highlighting substituent-driven variations:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Properties References
This compound C₁₁H₁₁ClO₂ 210.66 3-Chlorophenyl at β-position Pharmaceutical intermediates
Ethyl (2E)-3-(2-chloropyridin-3-yl)acrylate C₁₀H₈ClNO₂ 225.63 2-Chloropyridin-3-yl at β-position Agrochemical synthesis
Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate C₁₇H₁₂ClF₂O₃ 352.73 4-Chlorophenyl and 2,4-difluorophenoxy groups Herbicide development
Ethyl-2-(2,6-dichloro-5-fluoropyridin-3-carbonyl)-3-(2,4-difluorphenylamino)acrylate C₁₇H₁₁Cl₂F₃N₂O₃ 419.18 Dichloro-fluoropyridine and difluorophenylamino groups Antifungal agents
Key Observations:

Substituent Complexity and Molar Mass: The introduction of heteroaromatic groups (e.g., pyridine in ’s compound) increases molar mass and polarizability, enhancing solubility in polar solvents .

Electronic Effects :

  • The electron-withdrawing 3-chlorophenyl group in the target compound stabilizes the α,β-unsaturated system, favoring Michael addition reactions .
  • Fluorine atoms in difluorophenyl derivatives () enhance metabolic stability and lipophilicity, critical for agrochemical and pharmaceutical applications .

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